2-(Chloromethyl)-2-(hydroxymethyl)propane-1,3-diol
Overview
Description
2-(Chloromethyl)-2-(hydroxymethyl)propane-1,3-diol is an organic compound that features both chloromethyl and hydroxymethyl functional groups. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-2-(hydroxymethyl)propane-1,3-diol typically involves the chlorination of a precursor compound such as 2-(hydroxymethyl)propane-1,3-diol. This can be achieved using reagents like thionyl chloride or phosphorus trichloride under controlled conditions to introduce the chloromethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound might involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques could be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The chloromethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with various nucleophiles (e.g., amines, thiols) to form new carbon-nitrogen or carbon-sulfur bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizers.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and alcohols under basic or acidic conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Methyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In synthetic chemistry, 2-(Chloromethyl)-2-(hydroxymethyl)propane-1,3-diol can be used as an intermediate for the synthesis of more complex molecules. Its functional groups allow for diverse chemical transformations.
Biology and Medicine
This compound may be explored for its potential biological activity or as a building block for pharmaceuticals. Its reactivity could be harnessed to modify biomolecules or develop new therapeutic agents.
Industry
In industrial applications, this compound could be used in the production of polymers, resins, or other materials where its functional groups provide useful reactivity.
Mechanism of Action
The mechanism by which 2-(Chloromethyl)-2-(hydroxymethyl)propane-1,3-diol exerts its effects depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the chloromethyl group acts as an electrophile, attracting nucleophiles to form new bonds. The hydroxymethyl groups can participate in hydrogen bonding or be further modified through oxidation or reduction.
Comparison with Similar Compounds
Similar Compounds
2-(Hydroxymethyl)propane-1,3-diol: Lacks the chloromethyl group, making it less reactive in certain substitution reactions.
2-(Bromomethyl)-2-(hydroxymethyl)propane-1,3-diol: Similar structure but with a bromomethyl group, which may have different reactivity compared to the chloromethyl group.
2-(Chloromethyl)-2-(hydroxymethyl)butane-1,4-diol: A longer carbon chain, which may affect its physical properties and reactivity.
Uniqueness
The presence of both chloromethyl and hydroxymethyl groups in 2-(Chloromethyl)-2-(hydroxymethyl)propane-1,3-diol provides unique reactivity, allowing for a wide range of chemical transformations. This makes it a versatile intermediate in synthetic chemistry.
Properties
IUPAC Name |
2-(chloromethyl)-2-(hydroxymethyl)propane-1,3-diol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11ClO3/c6-1-5(2-7,3-8)4-9/h7-9H,1-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJPSAGFZHAWRNW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)(CO)CCl)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10513252 | |
Record name | 2-(Chloromethyl)-2-(hydroxymethyl)propane-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10513252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2210-06-2 | |
Record name | 2-(Chloromethyl)-2-(hydroxymethyl)propane-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10513252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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